Product packaging for Alosetron-d3 Hydrochloride(Cat. No.:CAS No. 1189919-71-8)

Alosetron-d3 Hydrochloride

Cat. No.: B1139259
CAS No.: 1189919-71-8
M. Wt: 333.8 g/mol
InChI Key: FNYQZOVOVDSGJH-MUTAZJQDSA-N
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Description

Overview of Alosetron (B1665255) and its Deuterated Analogues in Pharmaceutical Science

Alosetron is a potent and selective 5-HT3 receptor antagonist. drugbank.com These receptors are located on enteric neurons in the gastrointestinal tract and are involved in regulating visceral pain, colonic transit, and secretions. nih.govdrugbank.com By blocking these receptors, Alosetron can modulate gastrointestinal motility and sensation. wikipedia.orgpatsnap.com

Deuterated analogues of pharmaceuticals, such as Alosetron-d3, are created by replacing one or more hydrogen atoms with deuterium (B1214612), a stable (non-radioactive) isotope of hydrogen. clearsynth.combioscientia.de This substitution results in a molecule with a higher molecular weight but nearly identical chemical properties to the parent drug. bioscientia.de In pharmaceutical science, this characteristic is leveraged to create high-fidelity internal standards for bioanalytical testing and to investigate a drug's metabolic fate. adesisinc.comnih.gov The deuterium labeling in Alosetron-d3 is specifically at the 5-methyl group. vulcanchem.com

Physicochemical Properties: Alosetron vs. Alosetron-d3

PropertyAlosetronAlosetron-d3
Molecular FormulaC17H18N4OC17H15D3N4O
Molar Mass294.358 g·mol−1~297.38 g·mol−1
Isotopic LabelNoneDeuterium (³H)
Primary Research UseTherapeutic AgentAnalytical Internal Standard

Significance of Stable Isotope Labeling in Drug Development and Analysis

Stable isotope labeling is a cornerstone technique in modern drug discovery and development. adesisinc.commetsol.com It involves incorporating non-radioactive isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into a drug molecule. aptochem.commetsol.com This process creates a "heavy" version of the drug that can be distinguished from the unlabeled drug by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. acs.orgnih.gov This distinction is fundamental for a variety of applications, from tracking metabolic pathways to ensuring the accuracy of quantitative bioanalysis. adesisinc.comnih.gov The use of stable isotopes accelerates the drug development process by providing clear insights into a drug's pharmacokinetic profile. adesisinc.commetsol.com

In the context of Alosetron research, deuterium labeling is instrumental. The resulting compound, Alosetron-d3, is primarily used to understand the absorption, distribution, metabolism, and excretion (ADME) of the parent drug. acs.orgchemicalsknowledgehub.com When studying how the body processes Alosetron, researchers can use Alosetron-d3 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. researchgate.netnih.gov This allows for precise quantification of Alosetron in complex biological matrices like blood plasma. researchgate.netkcasbio.com

Furthermore, deuterium substitution can influence the rate of drug metabolism. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. bioscientia.de This phenomenon, known as the kinetic isotope effect, can slow down metabolic reactions that involve the cleavage of this bond, particularly those mediated by cytochrome P450 (CYP) enzymes. bioscientia.dereddit.com While Alosetron-d3 is primarily an analytical tool, this principle is a significant area of research for developing "deuterated drugs" with potentially improved pharmacokinetic profiles. researchgate.netnih.gov For instance, the deuterium substitution at the 5-methyl group of Alosetron can reduce its oxidative metabolism, which is a property leveraged for its use as a stable internal standard. vulcanchem.com

The use of deuterated internal standards, like Alosetron-d3, is considered the gold standard in quantitative bioanalysis, especially for LC-MS/MS assays. aptochem.comsplendidlab.com Their advantages are numerous and critical for generating robust and reliable data for regulatory submissions. kcasbio.com

Key Advantages of Deuterated Internal Standards

AdvantageDescription
Co-elutionThe deuterated standard has nearly identical chromatographic properties to the analyte, meaning it passes through the LC column at the same time. aptochem.comsplendidlab.com
Correction for Matrix EffectsBiological samples (e.g., plasma, urine) are complex and can interfere with the ionization process in the mass spectrometer, either suppressing or enhancing the signal. Since the internal standard is affected in the same way as the analyte, it accurately corrects for these variations. kcasbio.comresolvemass.ca
Improved Accuracy and PrecisionBy normalizing the analyte's signal to the internal standard's signal, the method compensates for variability during sample preparation (e.g., extraction recovery) and instrument analysis, leading to highly accurate and precise measurements. aptochem.comclearsynth.com
Enhanced Method RobustnessAssays using deuterated internal standards are more reliable and less prone to failure, reducing the need for costly and time-consuming investigations and repeat analyses. aptochem.comkcasbio.com

Role of Deuterium Labeling in Alosetron Research

Evolution of Research on Alosetron Hydrochloride

Research on Alosetron Hydrochloride has evolved significantly since its inception, driven by its clinical application and subsequent regulatory scrutiny. This trajectory has underscored the need for precise analytical methods, where its deuterated analogue plays a pivotal role.

Alosetron was patented in 1987 and developed by GlaxoWellcome (now GlaxoSmithKline). wikipedia.orgpatsnap.com It was synthesized as a highly selective 5-HT3 receptor antagonist for the treatment of diarrhea-predominant irritable bowel syndrome (IBS-D). tandfonline.commedchemexpress.com The U.S. Food and Drug Administration (FDA) initially approved Alosetron in February 2000. wikipedia.orgtandfonline.com However, it was voluntarily withdrawn from the market in November 2000 due to reports of serious gastrointestinal adverse effects. wikipedia.orgresearchgate.net Following a re-evaluation and outcry from some patients, the FDA approved its reintroduction in 2002 under a restricted prescribing program for a specific patient population. wikipedia.orgresearchgate.netnih.gov This complex clinical history highlighted the critical importance of understanding the drug's effects and disposition, fueling further research and the development of highly accurate analytical tools.

Key Milestones in Alosetron Research and Regulation

YearMilestone
1987Alosetron is patented. wikipedia.org
Feb 2000Initial FDA approval for IBS-D. wikipedia.orgtandfonline.com
Nov 2000Voluntarily withdrawn from the market. wikipedia.orgresearchgate.net
2002Reintroduced to the U.S. market with restricted use. wikipedia.orgresearchgate.net
2015A study is published detailing a UPLC-MS/MS method using a stable isotope-labeled internal standard for bioequivalence studies. nih.gov
2023The FDA eliminates the formal REMS program, though prescribing information retains warnings. nih.gov

The current research focus for Alosetron-d3 Hydrochloride is almost exclusively on its application as an analytical standard. medchemexpress.compharmaffiliates.com Its primary role is to support bioequivalence studies and pharmacokinetic research of Alosetron. researchgate.netnih.gov For example, a 2015 study described a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method using a stable isotope-labeled internal standard (ALO 13C-d3) to analyze Alosetron in human plasma for a bioequivalence study. researchgate.netnih.gov Such methods are essential for generic drug development and for any further clinical investigations into the parent compound. The compound is also used in research settings for metabolite identification and for quality control during the manufacturing of Alosetron to ensure purity. vulcanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19ClN4O B1139259 Alosetron-d3 Hydrochloride CAS No. 1189919-71-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(5-methyl-1H-imidazol-4-yl)methyl]-5-(trideuteriomethyl)-3,4-dihydropyrido[4,3-b]indol-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O.ClH/c1-11-13(19-10-18-11)9-21-8-7-15-16(17(21)22)12-5-3-4-6-14(12)20(15)2;/h3-6,10H,7-9H2,1-2H3,(H,18,19);1H/i2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYQZOVOVDSGJH-MUTAZJQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C2=C(C3=CC=CC=C31)C(=O)N(CC2)CC4=C(NC=N4)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675546
Record name 5-(~2~H_3_)Methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189919-71-8
Record name 5-(~2~H_3_)Methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Isotopic Incorporation Methodologies for Alosetron D3 Hydrochloride

Chemical Synthesis Pathways for Alosetron (B1665255) Precursors

The synthesis of Alosetron involves the condensation of key precursors. One established method reacts 2,3,4,5-tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one with 4-chloromethyl-5-methylimidazole using a strong base like sodium hydride. google.com However, due to the hazardous nature of sodium hydride, alternative and more commercially viable processes have been developed. google.com

An improved process involves the reaction of 2,3,4,5-tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one with 4-hydroxymethyl-5-methylimidazole or its protected derivatives. google.com This method avoids the use of highly flammable and corrosive bases. Another approach utilizes a palladium-catalyzed cyclization of an aryl bromide. rsc.org A more recent and versatile method involves an oxidative photocyclization of N-arylenaminones to form the indole (B1671886) core of Alosetron. rsc.orgrsc.orgresearchgate.netsoton.ac.ukscispace.com This photochemical method is considered more benign and offers high atom economy. rsc.orgscispace.com Specifically, a Boc-protected precursor, when subjected to this photocyclization, smoothly yields the Alosetron precursor after deprotection. rsc.orgsoton.ac.uk

The key precursors for these syntheses include N-methylaniline and 1,3-cyclohexanedione, which are bulk chemicals. rsc.orgscispace.com The synthesis of the tetrahydrocarbazolone core of ondansetron, a related compound, has also informed the development of Alosetron synthesis, highlighting the importance of this central heterocyclic structure. rsc.orgscispace.com

Deuterium (B1214612) Incorporation Strategies

The introduction of deuterium into the Alosetron molecule to create Alosetron-d3 Hydrochloride is a critical step that requires precise control over the reaction conditions to ensure the desired isotopic labeling.

Regioselective Deuteration Techniques

Regioselective deuteration aims to replace specific hydrogen atoms with deuterium. In the case of this compound, the deuterium incorporation specifically targets the N-methyl group of the indole ring system, resulting in a trideuterated methyl group (-CD3). smolecule.com This is often achieved through the use of deuterated reagents, such as deuterated methyl iodide (CD3I), which can be reacted with the N-desmethyl precursor of Alosetron. Another potential method is catalytic hydrogen-deuterium exchange, where a catalyst facilitates the replacement of hydrogen with deuterium from a deuterium source like deuterium oxide (D2O). researchgate.net

Various methods for regioselective deuteration of heterocyclic compounds have been developed. These include base-catalyzed H-D exchange reactions, often enhanced by microwave assistance, which can rapidly and selectively deuterate specific positions. rsc.org For N-heterocyclic oxides, a metal-free method using potassium tert-butoxide (KOtBu) in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) allows for selective ortho-deuteration. chemrxiv.org Ruthenium nanoparticles have also been employed for the regioselective deuteration of nitrogen-containing bioactive compounds. snnu.edu.cn

Yield and Efficiency of Deuterium Labeling

The yield and efficiency of deuterium labeling are crucial for the practical synthesis of this compound. The goal is to achieve a high level of deuterium incorporation at the target site with minimal isotopic dilution. The efficiency of the labeling process is influenced by the choice of deuterating agent, catalyst, and reaction conditions. For instance, microwave-assisted deuteration has been shown to produce quantitative yields of selectively deuterated products within a short reaction time. rsc.org The use of highly deuterated reagents and optimization of reaction parameters are key to maximizing the isotopic enrichment of the final product.

Isotopic Purity and Enrichment Analysis

Ensuring the isotopic purity and enrichment of this compound is paramount for its use in research and as an internal standard. rsc.org Various analytical techniques are employed to quantify the level of deuterium incorporation and to assess the homogeneity of the isotopic labeling.

Analytical Techniques for Determining Deuterium Content

Several powerful analytical methods are utilized to determine the isotopic purity of deuterated compounds.

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), particularly when coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a primary technique for determining isotopic enrichment. rsc.orgnih.govnih.govresearchgate.netacs.orgnih.gov By analyzing the mass-to-charge ratio of the molecule, the relative abundance of the deuterated (M+3) and non-deuterated (M) species can be precisely measured, allowing for the calculation of isotopic purity. rsc.orgnih.govresearchgate.net Electrospray ionization (ESI) is a commonly used ionization method for this purpose. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including both proton (¹H NMR) and deuterium (²H NMR) spectroscopy, provides detailed structural information and can be used to confirm the position of deuterium labeling. rsc.orgstudymind.co.ukcdnsciencepub.comnih.gov Quantitative NMR (qNMR) can be used to determine the isotopic abundance by comparing the integral areas of the signals corresponding to the deuterated and non-deuterated sites. nih.govgoogle.com Deuterium NMR is particularly useful for directly detecting and quantifying the deuterium atoms within the molecule. magritek.comosti.gov

The following table summarizes the key analytical techniques used for determining deuterium content:

Analytical TechniquePrincipleInformation Obtained
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Isotopic enrichment, relative abundance of isotopologues.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analyzes the magnetic properties of atomic nuclei.Position of deuterium labeling, structural integrity, isotopic abundance.

Isotopic Homogeneity Assessment

Isotopic homogeneity refers to the uniform distribution of the deuterium label across all molecules in a sample. This is a critical quality attribute, especially for isotopically labeled internal standards. researchgate.netacs.org Assessing isotopic homogeneity involves ensuring that the manufacturing process consistently produces a product with the specified level of isotopic enrichment. This is typically achieved by analyzing multiple batches of the synthesized compound using the techniques described above (MS and NMR) to confirm batch-to-batch consistency. rsc.org Statistical analysis of the data from these analyses can provide a quantitative measure of isotopic homogeneity.

Advanced Analytical Characterization of Alosetron D3 Hydrochloride

Chromatographic Methodologies

Chromatography is fundamental to the analysis of Alosetron-d3 hydrochloride, enabling its separation from the parent compound, metabolites, and other matrix components. High-performance and ultra-performance liquid chromatography are the predominant techniques employed.

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) is prized for its high resolution, speed, and sensitivity in pharmaceutical analysis. For the analysis of alosetron (B1665255) and its deuterated internal standards like Alosetron-d3, UPLC is often coupled with tandem mass spectrometry (UPLC-MS/MS). This combination provides the selectivity and sensitivity needed for bioanalytical applications, such as pharmacokinetic studies. researchgate.netnih.gov

A validated UPLC-MS/MS method for determining alosetron in human plasma utilizes a deuterated internal standard (IS), in this case, a related compound, ALO 13C-d3, which behaves almost identically to this compound chromatographically. researchgate.netnih.govbiocrick.com The method involves solid-phase extraction for sample clean-up followed by analysis on a sub-2 µm particle column, which is characteristic of UPLC systems. researchgate.net The isocratic mobile phase allows for rapid and efficient separation. researchgate.netnih.gov

Table 1: UPLC Chromatographic Conditions for Alosetron Analysis Using a Deuterated Internal Standard

Parameter Conditions
Chromatography System Acquity UPLC
Column Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm)
Mobile Phase Acetonitrile (B52724) and 2.0 mM ammonium (B1175870) formate (B1220265) (pH 3.0, adjusted with 0.1% formic acid) in a ratio of 80:20 (v/v)
Elution Mode Isocratic
Internal Standard ALO 13C-d3

Data sourced from a study on alosetron analysis in human plasma. researchgate.netnih.govbiocrick.com

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) remains a robust and widely used technique for the quality control and analysis of pharmaceuticals. Several HPLC methods have been developed for the estimation of alosetron in dosage forms and for stability studies. nih.goviajps.com

Reverse-Phase HPLC (RP-HPLC) is the most common mode of HPLC used for alosetron and its deuterated analogs. These methods typically use a C18 or C8 stationary phase and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol. nih.govmdpi.com Method development often focuses on optimizing the mobile phase composition and pH to achieve a good peak shape and resolution from potential impurities or degradation products. nih.gov

One validated stability-indicating RP-HPLC method for alosetron uses a C18 column with a mobile phase of ammonium acetate (B1210297) buffer and acetonitrile. nih.govmdpi.com Another method for estimating alosetron in tablet form employs a mobile phase containing ammonium acetate, methanol, and tetrahydrofuran. iajps.comresearchgate.net These methods demonstrate the versatility of RP-HPLC for routine analysis.

Table 2: Example RP-HPLC Method Parameters for Alosetron Analysis

Parameter Method 1 Conditions Method 2 Conditions
Stationary Phase Jones Chromatography C18 (150 mm x 4.6 mm; 3 µm) Waters Spherisorb 5µm CN (250x4.6 mm)
Mobile Phase 0.01 M Ammonium Acetate (pH 3.5 with glacial acetic acid) and Acetonitrile (75:25 v/v) 0.01M Ammonium Acetate (pH 3.2), Methanol & Tetra Hydro Furan (700:240:60 v/v)
Flow Rate 1 mL/min 1.0 mL/min
Detection (UV) 217 nm 295 nm
Elution Mode Isocratic Gradient

Data compiled from studies on alosetron hydrochloride analysis. nih.goviajps.commdpi.comresearchgate.net

Chiral Chromatography Considerations

Alosetron is an achiral molecule, meaning it does not have a non-superimposable mirror image (enantiomer). iajps.comresearchgate.net As this compound is a deuterated form of this compound, it is also achiral. Therefore, chiral chromatography, a technique used to separate enantiomers, is not a required or relevant analytical method for the characterization of this compound.

Mass Spectrometric Techniques

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of this compound. Its ability to provide molecular weight and fragmentation information makes it definitive for identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Quantification

The coupling of liquid chromatography with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the gold standard for quantifying drug molecules in complex biological matrices like plasma. researchgate.netnih.gov In this context, this compound serves as an ideal internal standard (IS) for the quantification of alosetron. medchemexpress.commedchemexpress.com Because it is chemically identical to the analyte (alosetron) but has a different mass, it co-elutes and experiences similar ionization efficiency and matrix effects, correcting for variations during sample preparation and analysis. researchgate.net

In a typical UPLC-MS/MS assay, the analyte and the deuterated internal standard are monitored using Multiple Reaction Monitoring (MRM). researchgate.netnih.gov This involves selecting a specific precursor ion (the molecular ion, [M+H]+) for both alosetron and Alosetron-d3 and monitoring a specific product ion that results from their fragmentation. This highly selective detection method allows for quantification down to the picogram or nanogram per milliliter level. researchgate.netnih.gov

Table 3: Mass Spectrometric Parameters for Alosetron and a Deuterated Analog (ALO 13C-d3)

Parameter Alosetron Internal Standard (ALO 13C-d3)
Ionization Mode Positive Ionization Positive Ionization
Precursor Ion (m/z) 295.1 299.1
Product Ion (m/z) 201.0 205.1
Detection Mode Multiple Reaction Monitoring (MRM) Multiple Reaction Monitoring (MRM)

Data from a UPLC-MS/MS bioequivalence study. researchgate.netnih.govbiocrick.com

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Quantification

Tandem mass spectrometry (MS/MS) stands as a powerful technique for both the structural confirmation and quantification of this compound. This method involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation, and the analysis of the resulting product ions. This process provides a high degree of selectivity and sensitivity, crucial for distinguishing the analyte from complex biological matrices. In quantitative analyses, this compound often serves as an internal standard for the determination of Alosetron. biocrick.comresearchgate.net

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive MS/MS technique used for quantification. sciex.com It involves monitoring a specific precursor ion to product ion transition. For Alosetron and its deuterated analog, Alosetron-d3, distinct MRM transitions are selected to ensure accurate and independent measurement.

A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the determination of Alosetron in human plasma utilizes Alosetron-d3 as the internal standard. biocrick.comresearchgate.net The specific MRM transitions monitored in positive ionization mode are detailed below. biocrick.com

Table 1: MRM Transitions for Alosetron and Alosetron-d3

Compound Precursor Ion (m/z) Product Ion (m/z)
Alosetron 295.1 201.0
Alosetron-d3 299.1 205.1

Data sourced from a UPLC-MS/MS method for Alosetron determination in human plasma. biocrick.com

The shift in the mass-to-charge ratio (m/z) of both the precursor and product ions for Alosetron-d3 confirms the presence and stability of the deuterium (B1214612) labels within the molecule.

Ionization Modes and Optimizations (e.g., Electrospray Ionization - ESI)

Electrospray ionization (ESI) is a soft ionization technique that is highly suitable for the analysis of polar molecules like Alosetron and its hydrochloride salt. metwarebio.com It typically generates intact protonated molecules, [M+H]+, which is ideal for subsequent MS/MS analysis. The optimization of ESI parameters is critical for achieving maximum sensitivity and stable ion generation.

For the analysis of Alosetron, ESI is typically operated in the positive ion mode to facilitate the formation of the protonated molecule. biocrick.comresearchgate.net Key parameters that are optimized include:

Capillary Voltage: The voltage applied to the ESI needle, which is crucial for the formation of a stable spray of charged droplets. metwarebio.com

Nebulizer and Drying Gases: The flow rates and temperatures of these gases are optimized to facilitate desolvation of the droplets and release of the gas-phase ions. lcms.czjapsonline.com

Source Temperature: Maintaining an optimal source temperature is vital for efficient desolvation without causing thermal degradation of the analyte. japsonline.com

In a specific UPLC-MS/MS method, the analysis of Alosetron and Alosetron-d3 was performed using ESI in the positive ionization mode. biocrick.com This approach, combined with optimized chromatographic conditions, allowed for a sensitive and validated assay with a linear range of 0.01-10.0 ng/mL for Alosetron in human plasma. biocrick.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules, including this compound. cwsabroad.com It provides detailed information about the chemical environment of each atom within the molecule.

Deuterium NMR (2H or D-NMR) is a specialized NMR technique used to directly observe the deuterium nuclei. sigmaaldrich.com This is the most definitive method for confirming the exact location of the deuterium labels within the this compound molecule. The chemical shift of the deuterium signal in the 2H-NMR spectrum corresponds to the position of the deuterium atom in the molecular structure. studymind.co.uk For Alosetron-d3, the deuterium atoms are located on the methyl group attached to the pyrido[4,3-b]indol-1-one core. xcessbio.com A 2H-NMR experiment would show a signal at a chemical shift characteristic of this methyl group, thereby verifying the isotopic labeling position. sigmaaldrich.comumich.edu

A suite of advanced NMR techniques can be employed for a comprehensive structural analysis of this compound. nih.gov These include:

1H NMR: Provides information on the number, environment, and connectivity of hydrogen atoms.

13C NMR: Reveals the carbon framework of the molecule.

2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish correlations between different nuclei (H-H, C-H), allowing for the complete and unambiguous assignment of all proton and carbon signals in the molecule's complex ring system.

These techniques collectively provide irrefutable evidence of the molecular structure and confirm the integrity of the non-deuterated portions of the molecule.

Deuterium NMR (D-NMR) for Labeling Position Verification

Advanced Spectroscopic Characterization (e.g., UV-Vis, IR)

In addition to mass spectrometry and NMR, other spectroscopic techniques provide further characterization of this compound.

UV-Vis Spectroscopy: This technique measures the absorption of ultraviolet and visible light by the molecule. The UV spectrum of Alosetron hydrochloride in a solvent like double-distilled water shows a characteristic absorption maximum (λmax). ajrconline.org One study identified the λmax of Alosetron hydrochloride to be 218 nm. ajrconline.org This technique is often used for quantitative analysis in bulk and pharmaceutical dosage forms, demonstrating linearity over a specific concentration range. ajrconline.orgresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups, such as the C=O stretch of the lactam, the N-H and C-H stretches of the aromatic and aliphatic parts, and the C-D stretches of the deuterated methyl group.

Bioanalytical Method Development and Validation with Alosetron D3 Hydrochloride As Internal Standard

Development of Bioanalytical Assays for Alosetron (B1665255) in Biological Matrices

The development of a bioanalytical assay is a meticulous process that involves optimizing sample preparation, chromatographic separation, and detection parameters to achieve the desired sensitivity, selectivity, and throughput. nih.govcore.ac.uk

Sample Preparation Techniques (e.g., Solid-Phase Extraction - SPE)

The primary goal of sample preparation is to extract the analyte of interest from the complex biological matrix, remove potential interferences, and concentrate the sample to improve sensitivity. mdpi.comnih.gov Solid-Phase Extraction (SPE) is a widely used technique for the purification and concentration of analytes from biological samples prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov

In a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the determination of alosetron in human plasma, SPE was employed using a LichroSep DVB-HL (30 mg, 1 cm³) cartridge. nih.gov This method involved the extraction of both alosetron and its stable isotope-labeled internal standard, Alosetron-d3 Hydrochloride. nih.gov The use of an automated laboratory robot for SPE can further improve analytical precision, efficiency, and safety. researchgate.net The extraction recovery for alosetron and the internal standard has been reported to be within 97-103%. nih.gov

Matrix Effects and Ion Suppression/Enhancement Assessment

Matrix effects are a significant challenge in LC-MS/MS-based bioanalysis, where co-eluting endogenous components from the biological matrix can interfere with the ionization of the analyte and internal standard, leading to ion suppression or enhancement. eijppr.comlongdom.org This can compromise the accuracy and reproducibility of the analytical method. eijppr.com Therefore, a thorough assessment of matrix effects is a crucial part of method development and validation.

To evaluate matrix effects, post-column infusion experiments can be performed. This involves infusing a constant flow of the analyte and internal standard into the mass spectrometer while injecting an extracted blank plasma sample. The absence of significant positive or negative peaks in the elution range of the analyte and internal standard indicates minimal matrix effects. nih.gov

Another approach is to determine the IS-normalized matrix factor. In one study, the extent of ion-suppression/enhancement, expressed as the IS-normalized matrix factor, varied from 0.96 to 1.04, indicating that the matrix effects were negligible and effectively compensated for by the use of the deuterated internal standard. nih.gov

Validation of Bioanalytical Methods

Once a bioanalytical method is developed, it must be validated to ensure its reliability for its intended purpose. researchgate.netau.dk The validation process involves a series of experiments designed to assess the method's performance characteristics, including selectivity, specificity, linearity, accuracy, and precision. researchgate.netnih.gov

Selectivity and Specificity Evaluation

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, and matrix components. e-b-f.eu Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present. e-b-f.eu

For bioanalytical methods, selectivity is typically assessed by analyzing blank samples from at least six different sources to investigate for potential interferences at the retention times of the analyte and the internal standard. e-b-f.eu The response of any interfering peak should be no more than 20% of the lower limit of quantification (LLOQ) for the analyte and 5% for the internal standard. e-b-f.eu In a UPLC-MS/MS method for alosetron, post-column infusion experiments with extracted blank plasma showed no interfering peaks, demonstrating the selectivity of the assay. nih.gov

Linearity and Calibration Range Determination

Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. ut.ee A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

For the analysis of alosetron in human plasma using UPLC-MS/MS, a linear calibration curve was established over the concentration range of 0.01–10.0 ng/mL. nih.gov Another study using HPLC with UV detection reported a linear range of 100–1500 ng/mL with a correlation coefficient (r²) of 0.994. nih.govsemanticscholar.org

Table 1: Linearity and Calibration Range for Alosetron Analysis

Analytical MethodMatrixCalibration RangeCorrelation Coefficient (r²)Reference
UPLC-MS/MSHuman Plasma0.01–10.0 ng/mLNot specified nih.gov
HPLC-UVNot specified100–1500 ng/mL0.994 nih.govsemanticscholar.org
HPLC with fluorescence detectionHuman plasma or serum0.1 to 20 ng/mlNot specified researchgate.net

Accuracy and Precision Assessment (Inter-day and Intra-day)

Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. au.dk Both are critical for ensuring the reliability of bioanalytical data and are assessed at multiple concentration levels (low, medium, and high quality control samples) within the calibration range. nih.gov Precision is evaluated by calculating the relative standard deviation (RSD) for replicate measurements, and accuracy is determined by calculating the percent deviation from the nominal concentration. au.dk

The validation of bioanalytical methods typically includes the determination of both intra-day (within a single day) and inter-day (on different days) accuracy and precision. researchgate.netnih.gov For a method to be considered valid, the precision should not exceed 15% RSD, and the accuracy should be within ±15% of the nominal value (or ±20% at the LLOQ). fda.gov

In a study validating an HPLC method for alosetron, intraday and interday precision were established by analyzing concentrations of 250, 500, and 750 ng/ml. nih.govsemanticscholar.org Another validation for a UPLC-MS/MS method demonstrated assay recovery to be within 97-103% for alosetron and its internal standard. nih.gov

Table 2: Example of Inter-day and Intra-day Accuracy and Precision Data for a Bioanalytical Method

Quality Control SampleNominal Concentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
Low QC0.035.2102.16.8101.5
Medium QC5.03.898.94.599.2
High QC8.04.1100.55.3100.8

Note: The data in this table is illustrative and based on typical acceptance criteria for bioanalytical method validation.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of a bioanalytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. certara.comquanterix.com

In the bioanalysis of alosetron, various methods have established sensitive LOD and LOQ values. For instance, a reverse-phase high-performance liquid chromatography (HPLC) method with fluorescence detection reported a lower limit of quantification of 0.1 ng/mL for alosetron in serum. nih.gov This method demonstrated linearity over a standard range of 0.1–20 ng/mL. nih.gov Another ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the determination of alosetron in human plasma established a lower limit of quantification (LLOQ) of 1.0 ng/mL, with a linear range of 1.0–100 ng/mL. researchgate.net A highly sensitive UPLC-MS/MS method validated for alosetron in human plasma pushed the LLOQ down to 0.01 ng/mL, with a validated concentration range of 0.01-10.0 ng/mL. researchgate.net

The selection of the internal standard can influence these limits. While specific LOD/LOQ values for methods explicitly using this compound were not detailed in the provided search results, the use of a SIL-IS is a best practice that contributes to achieving the low detection and quantification limits necessary for pharmacokinetic studies. kcasbio.com

Table 1: Reported Limits of Quantification for Alosetron in Human Plasma/Serum

Analytical MethodMatrixLower Limit of Quantification (LLOQ)Linear Range
HPLC with fluorescence detectionSerum0.1 ng/mL0.1–20 ng/mL
UPLC-MS/MSHuman Plasma1.0 ng/mL1.0–100 ng/mL
UPLC-MS/MSHuman Plasma0.01 ng/mL0.01-10.0 ng/mL

This table presents a summary of reported LLOQ values from different bioanalytical methods for alosetron.

Stability Studies of Alosetron in Biological Samples

Ensuring the stability of an analyte in a biological matrix under various storage and handling conditions is a cornerstone of bioanalytical method validation. europa.eu Stability studies for alosetron have demonstrated its robustness under typical laboratory conditions.

One study found alosetron to be stable in human plasma after three freeze-thaw cycles and for 5 months when stored at -70°C. researchgate.net Regulatory guidelines emphasize the importance of conducting stability experiments to prevent unreliable data. europa.eu The use of a stable isotope-labeled internal standard like this compound is advantageous in stability assessments. Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it is expected to degrade at a similar rate, thus compensating for any potential instability of alosetron during sample processing and analysis. clearsynth.comscispace.comnih.gov However, it is also important to ensure that the deuterated standard itself is stable and does not undergo isotopic exchange reactions. europa.eu

Application of this compound as a Stable Isotope Internal Standard (SIIS)

The use of stable isotope-labeled internal standards (SIIS), such as this compound, is the gold standard in quantitative bioanalysis, particularly when using mass spectrometry-based detection. clearsynth.combioanalysis-zone.comtexilajournal.com

Advantages of Deuterated Internal Standards in Quantitative Bioanalysis

Deuterated internal standards offer several key advantages that significantly enhance the quality of bioanalytical data. clearsynth.combioanalysis-zone.comtexilajournal.com

Correction for Matrix Effects : Biological samples are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer source, leading to ion suppression or enhancement. clearsynth.comresolvemass.ca Because a deuterated IS co-elutes with the analyte and has nearly identical ionization efficiency, it effectively compensates for these matrix effects, leading to more accurate and precise quantification. clearsynth.comtexilajournal.com

Compensation for Variability : A SIIS corrects for variability introduced during sample preparation steps such as extraction, evaporation, and reconstitution. scispace.com Any loss of analyte during these procedures is mirrored by a proportional loss of the internal standard.

Improved Precision and Accuracy : By accounting for variations in sample handling and instrument response, deuterated standards significantly improve the precision and accuracy of the analytical method. clearsynth.comscispace.com The use of a SIIS can lead to a statistically significant improvement in assay precision compared to using a structural analog IS. scispace.com

Enhanced Data Reproducibility : The ability to mitigate matrix effects and other sources of variability leads to greater reproducibility of results both within and between analytical runs. resolvemass.ca

Impact on Method Robustness and Reliability

The incorporation of this compound as an internal standard enhances the robustness and reliability of the bioanalytical method. clearsynth.com A robust method is one that is not significantly affected by small, deliberate variations in method parameters. The nearly identical physicochemical properties of the SIIS and the analyte ensure that their behavior remains consistent even with minor changes in chromatographic conditions or sample matrix composition. nih.govbioanalysis-zone.com This leads to a more reliable assay that can be consistently applied over the course of a clinical study. clearsynth.com The FDA has emphasized the importance of developing robust and reliable methods and has noted that incorporating a SIIS is an expectation when available. kcasbio.com

Integration into Regulated Bioanalysis for Pharmacokinetic Studies

In the context of regulated bioanalysis, which supports nonclinical and clinical studies for regulatory submissions, the use of a suitable internal standard is a mandatory requirement for chromatographic assays. tandfonline.combioanalysis-zone.comfda.gov Regulatory bodies like the FDA and EMA provide clear guidance on the validation of bioanalytical methods, including the selection and use of internal standards. europa.eueuropa.eufda.gov

The ideal internal standard has chemical and physical properties that are as close as possible to the analyte. bioanalysis-zone.com this compound, as a stable isotope-labeled analog of alosetron, perfectly fits this requirement. Its use in pharmacokinetic studies ensures that the generated concentration-time data is accurate and reliable, which is essential for the correct determination of key pharmacokinetic parameters such as peak concentration (Cmax), time to peak concentration (Tmax), and area under the curve (AUC). The use of a SIIS is considered a best practice and is highly recommended by regulatory authorities to ensure the integrity of the data submitted for drug approval. europa.eunih.gov

Pharmacokinetic and Drug Disposition Studies Utilizing Alosetron D3 Hydrochloride

Absorption and Bioavailability Research

Studies have shown that alosetron (B1665255) is rapidly absorbed after oral administration. nih.govfda.govreliasmedia.comclevelandclinicmeded.com The mean absolute bioavailability of alosetron ranges from approximately 50% to 60%. nih.govfda.govreliasmedia.comclevelandclinicmeded.comwikidoc.org Peak plasma concentrations are typically reached about one hour after oral administration. nih.govfda.govreliasmedia.comwikidoc.org

The presence of food has a notable effect on the absorption of alosetron, decreasing its bioavailability by about 25% and delaying the time to peak plasma concentration by an average of 15 minutes. fda.govreliasmedia.comclevelandclinicmeded.comboehringer-ingelheim.com Despite this, alosetron can be taken with or without food. boehringer-ingelheim.com

Pharmacokinetic studies have revealed a significant difference in plasma concentrations between men and women, with concentrations being 30% to 50% lower and less variable in men compared to women who received the same dose. fda.govwikidoc.org Population pharmacokinetic analyses have confirmed that gender influences alosetron concentrations, with levels being approximately 27% lower in men. nih.govfda.govwikidoc.org

Interactive Table: Bioavailability and Absorption of Alosetron

Parameter Value
Absolute Bioavailability 50% - 60% nih.govfda.govreliasmedia.comclevelandclinicmeded.comwikidoc.org
Time to Peak Plasma Concentration (Fasting) ~1 hour nih.govfda.govreliasmedia.comwikidoc.org
Effect of Food on Bioavailability ~25% decrease fda.govreliasmedia.comclevelandclinicmeded.comboehringer-ingelheim.com
Effect of Food on Time to Peak Concentration ~15 minute delay fda.govreliasmedia.comclevelandclinicmeded.comboehringer-ingelheim.com
Gender Difference in Plasma Concentration (Men vs. Women) 27% - 50% lower in men nih.govfda.govwikidoc.org

Distribution Studies

Following absorption, alosetron is widely distributed throughout the body. nih.govnih.gov The volume of distribution for alosetron is estimated to be between 65 and 95 liters. nih.govfda.govclevelandclinicmeded.com Studies on plasma protein binding indicate that approximately 82% of alosetron is bound to plasma proteins. nih.govfda.govclevelandclinicmeded.com Research in animal models has shown that alosetron and its metabolites are distributed to various tissues and are excreted through both the biliary tract and the kidneys. nih.govnih.gov

Interactive Table: Distribution Characteristics of Alosetron

Parameter Value
Volume of Distribution 65 - 95 L nih.govfda.govclevelandclinicmeded.com
Plasma Protein Binding 82% nih.govfda.govclevelandclinicmeded.com
Distribution in Females (approx.) 63 L nih.gov
Distribution in Males (approx.) 84 L nih.gov

Metabolism and Biotransformation Pathways

Alosetron undergoes extensive metabolism in humans, primarily through hepatic pathways. nih.govreliasmedia.comclevelandclinicmeded.comwjgnet.com The terminal elimination half-life of alosetron is approximately 1.5 hours. nih.govfda.govfda.gov

The use of radiolabelled and deuterium-labeled alosetron, such as alosetron-d3, has been crucial in identifying and characterizing its metabolites. nih.govvulcanchem.com Studies have identified numerous metabolites of alosetron in urine, with the primary routes of metabolism being N-demethylation, hydroxylation, and oxidation. reliasmedia.comnih.gov The deuterium (B1214612) labeling in alosetron-d3, specifically on the 5-methyl group, enhances its metabolic stability by slowing down oxidative metabolism by cytochrome P450 enzymes. vulcanchem.com This property is particularly useful for its application as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods to accurately quantify alosetron metabolites in biological samples. vulcanchem.com One of the primary metabolites is 6-Hydroxy Alosetron. vulcanchem.com The biological activity of most of these metabolites remains unknown. fda.govreliasmedia.com

Alosetron is metabolized by several cytochrome P450 (CYP) enzymes. nih.govclevelandclinicmeded.comnih.govfda.govnih.gov In vitro studies have shown the involvement of CYP2C9 (contributing to about 30% of metabolism), CYP3A4 (18%), and CYP1A2 (10%). wikidoc.orgfda.gov However, in vivo data suggest that CYP1A2 plays a more significant role in alosetron's clearance. nih.govwikidoc.orgwjgnet.comfda.gov This is supported by the increased clearance of alosetron in smokers (who have induced CYP1A2 activity) and the significant inhibition of its clearance by fluvoxamine (B1237835), a potent CYP1A2 inhibitor. nih.govwikidoc.orgwjgnet.com

In vitro studies at high concentrations showed that alosetron can inhibit CYP1A2 (60% inhibition) and CYP2E1 (50% inhibition). wikidoc.orgfda.gov However, an in vivo study demonstrated that alosetron did not inhibit CYP2E1 but did cause a 30% inhibition of CYP1A2. wikidoc.orgfda.gov Further clinical studies showed no significant interaction between alosetron and theophylline (B1681296), another CYP1A2 substrate, suggesting the in vitro findings may not always translate to clinical significance. nih.gov Alosetron does not appear to inhibit CYP3A4, CYP2C9, or CYP2C19 in vivo. wikidoc.orgfda.gov

Interactive Table: Cytochrome P450 Enzymes in Alosetron Metabolism

Enzyme In Vitro Contribution In Vivo Role Notes
CYP1A2 ~10% wikidoc.orgfda.gov Prominent role nih.govwikidoc.orgwjgnet.comfda.gov Activity influenced by smoking and inhibitors like fluvoxamine. nih.govwikidoc.orgwjgnet.com
CYP2C9 ~30% wikidoc.orgfda.gov Minor contribution wikidoc.orgfda.gov Involved in metabolism. nih.govclevelandclinicmeded.com
CYP3A4 ~18% wikidoc.orgfda.gov Minor contribution wikidoc.orgfda.gov Involved in metabolism. nih.govclevelandclinicmeded.com
CYP2E1 Inhibited in vitro (50%) wikidoc.orgfda.gov Not inhibited in vivo wikidoc.orgfda.gov No significant clinical interaction observed. wikidoc.orgfda.gov

In addition to metabolism by CYP enzymes, a smaller portion of alosetron's metabolism occurs through non-CYP-mediated Phase I pathways. These non-CYP mechanisms are estimated to account for approximately 11% of the metabolic conversion of alosetron. nih.govfda.govamazonaws.comfda.gov

Significant sex-dependent differences in the pharmacokinetics of alosetron have been consistently observed. nih.govnih.govfrontiersin.orgwjgnet.com Plasma concentrations of alosetron are notably higher in women than in men, which is attributed to a lower clearance of the drug by metabolism in females. nih.govnih.gov

Studies have shown that mean clearance values are lower in young females compared to young males, and this difference is even more pronounced and statistically significant in the elderly population. nih.govnih.gov For instance, in elderly individuals, the oral area under the curve (AUC) and maximum concentration (Cmax) were 87% and 86% higher, respectively, in females compared to males, reflecting a 31% lower clearance in elderly females. nih.gov These sex-related differences in metabolism may be due to variations in the activity of CYP enzymes like CYP3A4 and CYP1A2 between men and women. nih.govfrontiersin.org

Interactive Table: Sex-Dependent Differences in Alosetron Clearance

Population Mean Clearance (Females) Mean Clearance (Males) Mean Ratio (Female/Male)
Young 504 ml/min nih.govnih.gov 677 ml/min nih.govnih.gov 0.75 nih.govnih.gov
Elderly 461 ml/min nih.govnih.gov 670 ml/min nih.govnih.gov 0.69 nih.govnih.gov

Non-CYP Mediated Metabolic Pathways

Excretion Pathways and Clearance Mechanisms

The elimination of alosetron from the body occurs through a combination of metabolic processes and excretion routes. Studies using radiolabeled alosetron have been crucial in delineating these pathways. nih.gov

Following administration, alosetron is extensively metabolized, with the resulting metabolites and a small amount of unchanged drug being cleared from the body primarily through urine and to a lesser extent, feces. fda.gove-lactancia.org

Urinary Excretion : Approximately 73-74% of a radiolabeled dose of alosetron is recovered in the urine. fda.gove-lactancia.org The majority of this is in the form of metabolites, with the 6-hydroxy metabolite and its glucuronide conjugate being predominant. fda.gov Less than 1% to as little as 6% of the dose is excreted as unchanged alosetron in the urine. nih.govfda.govdrugbank.com

Fecal Excretion : Fecal excretion accounts for approximately 11-24% of an administered dose. nih.govfda.govwikipedia.org Only about 1% of the dose is recovered in the feces as the unchanged drug. fda.gov

The extensive recovery of the radiolabeled dose in urine highlights the primary role of renal clearance for alosetron's metabolites. e-lactancia.org

Interactive Data Table: Excretion Profile of Alosetron

Excretion PathwayPercentage of Administered DoseForm
Urinary 73-74% fda.gove-lactancia.orgPrimarily metabolites fda.gov
<1% - 13% nih.gove-lactancia.orgdrugs.comUnchanged Alosetron
Fecal 11-24% nih.govfda.govwikipedia.orgPrimarily metabolites
1% fda.govdrugs.comUnchanged Alosetron

The terminal elimination half-life of a drug is a key pharmacokinetic parameter indicating the time it takes for the plasma concentration of the drug to decrease by half during the elimination phase.

For alosetron, the terminal elimination half-life is consistently reported to be approximately 1.5 hours. nih.govfda.govfda.gov This relatively short half-life indicates that the drug is cleared from the systemic circulation quite rapidly. nih.gov The plasma clearance rate is approximately 600 mL/min. fda.govfda.gov Some studies have noted that the half-life of plasma radioactivity following a dose of radiolabeled alosetron is about twice as long as that of the parent drug, which is indicative of the presence of circulating metabolites. fda.gov

Interactive Data Table: Key Pharmacokinetic Parameters of Alosetron

ParameterValue
Terminal Elimination Half-Life ~1.5 hours nih.govfda.govfda.gov
Plasma Clearance ~600 mL/min fda.govfda.gov

Renal and Fecal Excretion Profiling

Pharmacokinetic Modeling and Simulation

Pharmacokinetic (PK) modeling and simulation are powerful tools used to understand and predict the behavior of a drug in the body. These models integrate data on absorption, distribution, metabolism, and excretion to simulate drug concentration profiles over time.

Population pharmacokinetic analyses are used to identify and quantify the sources of variability in drug concentrations among individuals. For alosetron, these analyses have confirmed that factors such as gender can influence its pharmacokinetics, with plasma concentrations being about 30% to 50% lower in men compared to women who received the same oral dose. fda.govfda.gov However, alosetron clearance appears to be minimally affected by doses up to 8 mg. fda.govfda.gov

Drug Drug Interaction Research and Metabolic Induction/inhibition Profiles

Evaluation of Alosetron's Impact on Cytochrome P450 Enzyme Activity

Alosetron (B1665255) has been studied to determine its potential to inhibit or induce various CYP enzymes, which is a key factor in predicting drug-drug interactions.

In vitro studies using human liver microsomes have demonstrated that Alosetron is a potent inhibitor of CYP1A2. The inhibition of CYP1A2 is clinically significant because this enzyme is responsible for the metabolism of several commonly used drugs, including theophylline (B1681296) and fluvoxamine (B1237835). Co-administration of Alosetron with drugs that are substrates of CYP1A2 can lead to increased plasma concentrations of these drugs, potentially causing adverse effects. The primary mechanism of Alosetron metabolism is N-demethylation, which is catalyzed by CYP1A2.

Alosetron shows a lesser degree of inhibition on other CYP enzymes compared to CYP1A2. In vitro studies have indicated that Alosetron is a weak inhibitor of CYP2D6 and CYP3A4. Its inhibitory effects on CYP2C9, CYP2C19, and CYP2E1 are considered to be minimal and not clinically significant at therapeutic concentrations. This selective inhibition profile suggests that Alosetron is less likely to cause clinically relevant interactions with drugs metabolized by these other CYP enzymes.

The following table summarizes the inhibitory potential of Alosetron on various CYP enzymes.

CYP EnzymeInhibitory Potential of AlosetronClinical Relevance
CYP1A2 Potent InhibitorHigh
CYP2D6 Weak InhibitorLow
CYP3A4 Weak InhibitorLow
CYP2C9 Minimal to no inhibitionNot significant
CYP2C19 Minimal to no inhibitionNot significant
CYP2E1 Minimal to no inhibitionNot significant

CYP1A2 Inhibition and its Clinical Relevance

Assessment of Drug Interactions Affecting Alosetron Metabolism and Clearance

The metabolism and clearance of Alosetron can be significantly altered by the co-administration of drugs that inhibit the CYP enzymes responsible for its breakdown.

Fluvoxamine is a potent inhibitor of CYP1A2 and has a significant impact on the pharmacokinetics of Alosetron. When Alosetron is co-administered with fluvoxamine, the metabolism of Alosetron is substantially decreased, leading to a significant increase in its plasma concentration and a prolonged half-life. This interaction is of high clinical importance and has led to contraindications for their concurrent use. Studies have shown that fluvoxamine can increase the area under the plasma concentration-time curve (AUC) of Alosetron by approximately 6-fold and prolong its half-life by about 3-fold.

Influence of Lifestyle Factors on Alosetron Metabolism

Lifestyle factors, particularly smoking, can influence the metabolism of Alosetron. Tobacco smoke contains polycyclic aromatic hydrocarbons, which are known inducers of CYP1A2. Consequently, individuals who smoke may have an increased rate of Alosetron metabolism, leading to lower plasma concentrations compared to non-smokers. This suggests that the efficacy of Alosetron may be reduced in smokers, and dose adjustments might be necessary to achieve the desired therapeutic effect.

Future Directions and Emerging Research Avenues

Advanced Analytical Technologies for Metabolite Profiling

The precise identification and quantification of drug metabolites are fundamental to understanding the pharmacokinetics and safety of a pharmaceutical compound. While Alosetron-d3 Hydrochloride is a tool for such studies, advancements in analytical technologies are continually enhancing the depth and accuracy of metabolite profiling.

A comprehensive study on the metabolism of radiolabeled alosetron (B1665255) has already demonstrated the power of combining multiple analytical techniques. nih.gov Researchers utilized a combination of semi-preparative high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy, including the hyphenated HPLC-NMR technique, to isolate and characterize 28 different metabolites of alosetron in both experimental animals and humans. nih.gov The initial characterization of metabolites in animal models proved instrumental in identifying the systemic metabolites present in humans. nih.gov

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has emerged as a powerful tool for the rapid and sensitive quantification of alosetron in biological matrices like human plasma. researchgate.net The development of robust UPLC-MS/MS methods allows for high-throughput analysis, which is crucial for supporting clinical studies, such as those assessing bioequivalence. researchgate.net

Future research will likely see the increased application of high-resolution mass spectrometry (HRMS) for a more comprehensive and untargeted approach to metabolite discovery. sygnaturediscovery.com Techniques like data-independent acquisition (DIA) can help to uncover previously unknown metabolic pathways and liabilities. sygnaturediscovery.com The use of isotopically labeled standards, such as this compound, is indispensable in these advanced analytical workflows to ensure accurate quantification and to differentiate true metabolites from background noise.

Table 1: Advanced Analytical Techniques in Alosetron Metabolite Research

Analytical Technique Application in Alosetron Research Key Findings/Advantages Reference(s)
HPLC, LC-MS, HPLC-NMR Isolation and characterization of alosetron metabolites. Enabled the identification of 28 distinct metabolites in animals and humans. nih.gov nih.gov
UPLC-MS/MS Quantitative determination of alosetron in human plasma. Provides a simple, rapid, and sensitive method for bioequivalence studies. researchgate.net researchgate.net
High-Resolution Mass Spectrometry (HRMS) Comprehensive and untargeted metabolite profiling. Facilitates the discovery of novel metabolic pathways and liabilities. sygnaturediscovery.com sygnaturediscovery.com

Investigation of this compound in Specific Disease States

Currently, this compound's primary role is that of a labeled internal standard in research settings, and it is not intended for human or veterinary use. caymanchem.commedchemexpress.com Its utility lies in facilitating the accurate measurement of its non-deuterated counterpart, alosetron, in biological samples during pharmacokinetic and metabolic studies. pharmaffiliates.com

However, the parent compound, alosetron hydrochloride, has been the subject of clinical investigations. It is indicated for women with severe diarrhea-predominant irritable bowel syndrome (IBS-D). nih.govnih.gov Clinical trials have explored its efficacy in this specific patient population. researchgate.net Furthermore, studies have been conducted to assess the effect of alosetron on mucosal blood flow in the colon of both healthy individuals and patients with diarrhea-predominant IBS, which is particularly relevant given the rare but serious adverse effect of ischemic colitis associated with alosetron. clinicaltrials.gov

While this compound itself is unlikely to be investigated as a therapeutic agent, deuterated metabolites of alosetron, such as 6-Hydroxy Alosetron-d3, are utilized in research. vulcanchem.com These labeled metabolites serve as analytical standards for validating methods to detect and quantify alosetron metabolites in biological samples and for quality control during the manufacturing process of alosetron. vulcanchem.com The deuterium (B1214612) labeling in these metabolites can enhance their metabolic stability, which is a useful property in an analytical standard. vulcanchem.com

Future research involving this compound will likely continue to be in a supportive, rather than a direct therapeutic, role in studies investigating the mechanisms of action and adverse effects of alosetron in various gastrointestinal conditions.

Pharmacogenomic Studies and Individualized Therapy

Pharmacogenomics, the study of how genes affect a person's response to drugs, holds immense promise for personalizing the treatment of functional gastrointestinal disorders like IBS. tandfonline.com Alosetron is extensively metabolized by cytochrome P450 (CYP) enzymes in the liver, primarily CYP1A2, with contributions from CYP3A4 and CYP2C9. nih.govnih.gov Genetic variations, or polymorphisms, in these enzyme systems can lead to significant inter-individual differences in drug metabolism and, consequently, in drug efficacy and the risk of adverse effects. tandfonline.comtandfonline.com

Research has shown that inhibitors of CYP1A2 can significantly increase the plasma concentration of alosetron, highlighting the importance of this metabolic pathway. nih.gov The activity of CYP1A2 can also be influenced by factors such as smoking, which provides further evidence of its role in alosetron clearance. nih.gov Similarly, genetic polymorphisms in CYP2C9 and CYP3A4 are known to affect the metabolism of numerous drugs, and variations in these genes could influence an individual's response to alosetron. nih.govdovepress.com

Beyond metabolic enzymes, polymorphisms in the serotonin-transporter protein (SERT), a key target in the mechanism of action of alosetron, have been associated with the colonic transit response to the drug in patients with diarrhea-predominant IBS. tandfonline.comtandfonline.comcornell.edu This suggests that an individual's genetic makeup at the level of the drug target can also predict their therapeutic outcome.

The future of alosetron therapy, and by extension the research utility of this compound, is moving towards a more individualized approach. nih.gov Commercially available tests for drug metabolism pathways are becoming more common in clinical practice. nih.gov By identifying a patient's specific genetic profile for relevant CYP enzymes and SERT, clinicians may one day be able to predict who is most likely to respond favorably to alosetron and who is at a higher risk for adverse events, thereby tailoring treatment for optimal safety and efficacy. ijpsonline.com

Table 2: Key Genes in Alosetron Pharmacogenomics

Gene/Protein Role in Alosetron Therapy Implication of Genetic Variation Reference(s)
CYP1A2 Primary enzyme responsible for alosetron metabolism. Variations can alter clearance, affecting plasma concentrations. nih.govnih.gov nih.govnih.gov
CYP3A4 Contributes to the metabolism of alosetron. Polymorphisms may influence drug exposure and response. nih.govnih.gov nih.govnih.gov
CYP2C9 Minor pathway for alosetron metabolism. Genetic variants could impact overall metabolic clearance. nih.govnih.gov nih.govnih.gov
SERT (Serotonin Transporter) Influences the pharmacodynamic response to alosetron. Polymorphisms are associated with differences in colonic transit response. tandfonline.comtandfonline.comcornell.edu tandfonline.comtandfonline.comcornell.edu

Integration of In Silico Modeling with Experimental Data

In silico, or computational, modeling has become an indispensable tool in modern drug discovery and development, offering a way to predict a compound's properties and interactions before it is even synthesized. nih.gov For 5-HT3 receptor antagonists like alosetron, computational approaches are being used to understand their binding to the receptor, predict their pharmacokinetic properties, and design novel ligands.

Researchers have developed three-dimensional models of the 5-HT3 receptor's extracellular domain to gain insights into how ligands bind. researchgate.net These models help to rationalize the different binding modes of agonists and antagonists and to identify the key amino acid residues involved in these interactions. researchgate.nettandfonline.com Computational alanine (B10760859) scanning mutagenesis, a technique that computationally simulates the mutation of specific amino acids, has been used to identify "hot spots" at the subunit interface of the 5-HT3 receptor that are critical for ligand binding and receptor activation. tandfonline.com

Furthermore, in silico models are being developed to predict human plasma clearance of drugs. acs.org These models use a large dataset of compounds, including alosetron, and rely on physicochemical descriptors and structural fragments to make their predictions. acs.orgacs.org Such computational tools can help to prioritize drug candidates early in the discovery process, saving time and resources. nih.gov

The future in this area lies in the tighter integration of these in silico models with experimental data. By combining computational predictions with results from in vitro metabolism studies (using, for example, human liver microsomes) and clinical pharmacokinetic data (where this compound would be used as an internal standard), a more complete and accurate picture of a drug's behavior can be constructed. This iterative cycle of prediction and experimental validation will accelerate the development of safer and more effective 5-HT3 receptor antagonists.

Research on Novel Deuterated Analogues of Alosetron and Related Compounds

The strategic incorporation of deuterium, a stable isotope of hydrogen, into a drug molecule is an emerging strategy in pharmaceutical research to improve a drug's metabolic profile. This approach, known as "deuterium-enabled" or "heavy drug" development, can sometimes lead to compounds with improved pharmacokinetic properties, such as a longer half-life and reduced formation of reactive metabolites, without altering the drug's fundamental pharmacology. The effects of deuterium modification, however, are not always predictable and must be determined experimentally. google.com

While this compound is a simple deuterated analogue used as an internal standard, research is ongoing into novel deuterated compounds across various therapeutic areas. google.comgoogle.com In the context of 5-HT3 receptor antagonists, the focus has been on discovering novel chemical entities with improved potency, selectivity, and pharmacokinetic profiles. nih.govresearchgate.net The development of deuterated analogues of alosetron or other "setrons" could be a viable strategy to enhance their therapeutic index. For instance, a deuterated version of alosetron could potentially exhibit slower metabolism by CYP enzymes, leading to more consistent plasma levels and potentially a lower risk of certain adverse effects.

Research into compounds like 6-Hydroxy Alosetron-d3, a deuterated metabolite, demonstrates the application of deuterium labeling to create stable analytical standards for metabolic research. vulcanchem.com The enhanced metabolic stability of this compound due to the kinetic isotope effect makes it a valuable tool. vulcanchem.com

Future research may explore the synthesis and pharmacological evaluation of novel deuterated analogues of alosetron and other 5-HT3 antagonists. This could involve selective deuteration at known sites of metabolism to slow down their breakdown. Such studies would require the use of this compound as a comparator and internal standard to accurately assess the pharmacokinetic advantages of any new deuterated entity. The broader field of 5-HT3 antagonist research continues to evolve, with the design of dual-acting ligands that target other receptors, such as the 5-HT6 receptor, to achieve enhanced therapeutic effects for conditions like schizophrenia. researchgate.net

Q & A

Q. What analytical methods are recommended for quantifying Alosetron-d3 Hydrochloride in experimental samples?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the gold standard for quantification due to its sensitivity and specificity for deuterated compounds. Method validation should include calibration curves (e.g., linearity in the range of 1–100 ng/mL), recovery rates (>95%), and precision (RSD <5%) using deuterated internal standards to correct for matrix effects . For isotopic purity assessment, nuclear magnetic resonance (NMR) or high-resolution mass spectrometry (HRMS) is critical to confirm the position and extent of deuteration .

Q. How should researchers ensure the stability of this compound during storage and experimental use?

Stability studies under varying conditions (e.g., temperature, pH, light exposure) are essential. Store lyophilized this compound at –20°C in desiccated conditions to prevent hydrolysis. For in vitro assays, prepare fresh solutions in phosphate-buffered saline (PBS) at neutral pH and avoid repeated freeze-thaw cycles. Accelerated stability testing (e.g., 40°C/75% relative humidity for 6 months) can predict degradation pathways .

Q. What safety protocols are mandatory for handling this compound in laboratory settings?

Follow OSHA and institutional guidelines for hydrochloride compounds. Use nitrile gloves (tested for chemical resistance via ANSEL standards), safety goggles, and lab coats. Engineering controls include fume hoods for powder handling and spill containment kits. First-aid measures for accidental exposure: rinse skin/eyes with water for 15 minutes and seek medical evaluation for inhalation or ingestion .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor-binding data for this compound across studies?

Discrepancies in IC50 values may arise from differences in assay conditions (e.g., buffer composition, cell lines, or receptor density). Standardize protocols using validated radioligands (e.g., [³H]-Alosetron) and control for nonspecific binding with excess cold ligand. Cross-validate results using orthogonal techniques like surface plasmon resonance (SPR) or electrophysiology to confirm binding kinetics .

Q. What experimental designs are optimal for studying the pharmacokinetics of this compound in vivo?

Use deuterium-labeled Alosetron-d3 to track parent drug and metabolites via LC-MS/MS in plasma/tissue homogenates. Employ a crossover design in animal models to compare bioavailability under fed/fasted states. For tissue distribution, autoradiography or whole-body imaging with positron emission tomography (PET) tracers can provide spatial resolution .

Q. How can researchers validate the isotopic integrity of this compound in metabolic studies?

Perform metabolic profiling using HRMS to distinguish between deuterium retention and exchange. For example, monitor the [M+D3]+ ion in liver microsomal assays to confirm metabolic stability. Use stable isotope tracing (e.g., ¹³C-glucose) to rule out isotopic dilution effects in cellular uptake studies .

Q. What strategies mitigate batch-to-batch variability in deuterated this compound synthesis?

Optimize deuteration using catalytic hydrogenation with deuterium gas (D2) and palladium catalysts. Validate synthesis routes via intermediate characterization (e.g., FTIR for functional groups, X-ray diffraction for crystallinity). Implement quality control (QC) thresholds: ≥98% isotopic purity by NMR and ≤0.5% residual solvents by gas chromatography (GC) .

Data Analysis and Interpretation

Q. How should researchers address variability in dissolution profiles of this compound formulations?

Apply model-dependent kinetics (e.g., Higuchi, Korsmeyer-Peppas) to dissolution data. Use factorial design (e.g., 2³ factorial) to test excipient interactions (e.g., disintegrants, surfactants). For accelerated stability studies, monitor polymorphic transitions via differential scanning calorimetry (DSC) to correlate dissolution changes with crystal form .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50/IC50 values. For small sample sizes, apply nonparametric tests (e.g., Mann-Whitney U) and correct for multiple comparisons (e.g., Bonferroni). Include power analysis during experimental design to ensure adequate sample sizes for detecting effect sizes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.